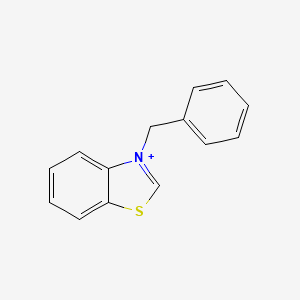

![molecular formula C14H16N4 B1202054 Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- CAS No. 539-17-3](/img/structure/B1202054.png)

Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl-

Overview

Description

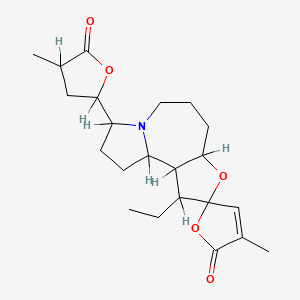

Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- is an organic compound commonly used in a variety of scientific research applications. It is a derivative of benzenamine, which is a compound consisting of a benzene ring with an amine group attached to it. Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- is a useful compound due to its versatility and the ability to be synthesized in a variety of ways. It is used in a variety of research applications, including biochemical and physiological research, as well as in lab experiments.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity

Thiophene analogues of carcinogenic compounds such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. The study discusses the structural modifications and their impact on biological activity, suggesting the importance of structural analysis in understanding carcinogenic potential (Ashby et al., 1978).

Azo Compounds and Biological Activity

A review on azo benzimidazole derivatives highlights their application in various therapeutic areas due to their significant biological activities. The focus is on compounds evaluated as anticancer, antibacterial, antifungal, antitubercular, and other medicinal agents, emphasizing the role of azo compounds in drug development (Pakeeraiah et al., 2020).

Environmental Impact of Azo Dyes

The environmental and health impacts of synthetic azo dyes are reviewed, including the carcinogenic potential of some azo dyes and their degradation products. The review underscores the importance of understanding azo dye chemistry and its implications for human health and the environment (Chung, 2016).

Dopamine D2 Receptor Ligands

Recent advances in dopamine D2 receptor ligands for treating neuropsychiatric disorders are discussed, highlighting the importance of structural features for D2 receptor affinity. The review provides insights into the development of effective treatments for schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

BODIPY-Based Materials for OLEDs

The potential of BODIPY-based materials in organic light-emitting diodes (OLEDs) is explored, focusing on structural design and synthesis for application in OLED devices. This highlights the versatility of BODIPY compounds in organic electronics and their emerging role as 'metal-free' infrared emitters (Squeo & Pasini, 2020).

Mechanism of Action

Target of Action

It’s known that the compound has been used in the synthesis of azo-based phenylthiophene schiff bases .

Mode of Action

The compound interacts with its targets through a condensation reaction, leading to the synthesis of azo-based phenylthiophene Schiff bases .

Action Environment

It’s known that the compound is stored at room temperature .

Biochemical Analysis

Biochemical Properties

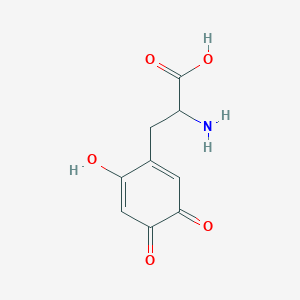

Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound can interact with enzymes, proteins, and other biomolecules through its aromatic rings and diazo group. The interactions often involve π-π stacking, hydrogen bonding, and van der Waals forces. For instance, it can bind to enzymes that catalyze oxidation-reduction reactions, affecting their activity and stability .

Cellular Effects

Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- influences various cellular processes. It can affect cell signaling pathways by interacting with signaling proteins and receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to altered expression of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- exerts its effects through binding interactions with biomolecules. The diazo group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability. These interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- can change over time. The compound’s stability and degradation are influenced by factors such as light, temperature, and pH. Over time, the compound may degrade into smaller fragments, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in cell viability and function .

Dosage Effects in Animal Models

The effects of Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic effects, such as liver damage and oxidative stress, have been observed at high doses. These effects are dose-dependent and can vary between different animal models .

Metabolic Pathways

Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can also result in the formation of conjugates that are excreted from the body .

Transport and Distribution

Within cells and tissues, Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or lysosomes, where it can interact with biomolecules and affect their function. These interactions can lead to changes in cellular processes and responses .

Properties

IUPAC Name |

4-[[4-(dimethylamino)phenyl]diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRIUXYMUSKBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060229 | |

| Record name | 4-((4-Aminophenyl)azo)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-17-3 | |

| Record name | 4-[2-(4-Aminophenyl)diazenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-N,N-Dimethylamino-4-aminoazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)diazenyl]-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-((4-Aminophenyl)azo)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-aminophenyl)azo]-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does the structure of N,N-Dimethyl-4,4′-azodianiline influence its nonlinear optical properties, particularly upon complexation with metal ions?

A1: N,N-Dimethyl-4,4′-azodianiline exhibits a significant enhancement in its nonlinear optical (NLO) properties when complexed with certain metal ions, such as zinc. [] This enhancement is attributed to the increased dipole moment of the resulting complex. The azo (-N=N-) group in its structure plays a crucial role in this phenomenon, as it acts as a bridge between the two aromatic rings and allows for electron delocalization across the molecule. Upon complexation, the metal ion interacts with the nitrogen atoms of the azo group and the pyridine ring (if present in the ligand), leading to a change in the electronic distribution within the molecule. This interaction influences the molecule's polarizability and hyperpolarizability, ultimately enhancing its NLO response. []

Q2: Can you explain the significance of studying the cis-trans isomerization of N,N-Dimethyl-4,4′-azodianiline and how 3D printing facilitated this research?

A2: N,N-Dimethyl-4,4′-azodianiline undergoes cis-trans isomerization upon light irradiation, making it a model system for studying photochemical reactions. [] Understanding the kinetics and thermodynamics of this isomerization process is crucial for various applications, including molecular switches and photoresponsive materials.

Q3: How can N,N-Dimethyl-4,4′-azodianiline be utilized to enhance nucleic acid amplification tests (NAATs)?

A3: N,N-Dimethyl-4,4′-azodianiline's ability to be functionalized and its interaction with nucleic acids makes it a promising candidate for enhancing NAATs sensitivity. [] When conjugated to magnetic nanoparticles, it can be used to capture and concentrate target nucleic acid sequences from a sample. This pre-concentration step increases the effective concentration of the target, leading to improved detection limits and overall sensitivity of the NAAT.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)

![3-Tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)